4-Chloro-1,2-butadiene
Overview
Description
4-Chloro-1,2-butadiene is an organic compound with the molecular formula C₄H₅Cl It is a chlorinated derivative of butadiene, characterized by the presence of a chlorine atom attached to the first carbon of the butadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-butadiene typically involves the chlorination of butadiene. One common method is the addition of chlorine to 1,2-butadiene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at a temperature range of 0-5°C. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, this compound can be produced through the chlorination of butadiene in a continuous flow reactor. The process involves the use of chlorine gas and butadiene in the presence of a catalyst. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-butadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction reactions can convert it into chlorinated alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Chlorinated alkanes.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
Scientific Research Applications
4-Chloro-1,2-butadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-butadiene involves its interaction with various molecular targets. The chlorine atom in the compound makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with cellular components, leading to potential biological effects. The exact pathways and targets are still under investigation, but its reactivity suggests it could modify proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,2-Butadiene: A non-chlorinated analog with similar structural features but different reactivity.
1,3-Butadiene: Another isomer of butadiene, commonly used in the production of synthetic rubber.
Chloroprene (2-Chloro-1,3-butadiene): A closely related compound used in the production of neoprene rubber.
Uniqueness
4-Chloro-1,2-butadiene is unique due to the position of the chlorine atom, which imparts distinct chemical properties compared to its analogs
Properties
InChI |
InChI=1S/C4H5Cl/c1-2-3-4-5/h3H,1,4H2 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSZAHKIQXIJJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871352 | |
Record name | 4-Chlorobuta-1,2-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25790-55-0 | |
Record name | 4-Chloro-1,2-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025790550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobuta-1,2-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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